Meglumine papaveroline 6'-sulfonate
Beschreibung
Meglumine papaverine 6'-sulfonate (MP6S) is a synthetic derivative of papaverine, a benzylisoquinoline alkaloid originally isolated from opium. Papaverine is a non-selective phosphodiesterase inhibitor with vasodilatory properties, historically used to treat conditions like cerebral and coronary ischemia. MP6S incorporates a sulfonate group at the 6' position of the papaverine backbone, paired with meglumine (1-deoxy-1-(methylamino)-D-glucitol), a sugar alcohol commonly employed as a counterion to enhance aqueous solubility and bioavailability . This modification aims to improve pharmacokinetic stability and reduce adverse effects associated with free papaverine, such as hepatotoxicity and erratic absorption.
Eigenschaften
CAS-Nummer |
66944-58-9 |
|---|---|
Molekularformel |
C23H30N2O12S |
Molekulargewicht |
558.6 g/mol |
IUPAC-Name |
[1-[(3,4-dihydroxyphenyl)methyl]-7-hydroxyisoquinolin-6-yl] hydrogen sulfate;(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol |
InChI |
InChI=1S/C16H13NO7S.C7H17NO5/c18-13-2-1-9(6-14(13)19)5-12-11-8-15(20)16(24-25(21,22)23)7-10(11)3-4-17-12;1-8-2-4(10)6(12)7(13)5(11)3-9/h1-4,6-8,18-20H,5H2,(H,21,22,23);4-13H,2-3H2,1H3/t;4-,5+,6+,7+/m.0/s1 |
InChI-Schlüssel |
JRQLBJPVSRTDBJ-WZTVWXICSA-N |
SMILES |
CNCC(C(C(C(CO)O)O)O)O.C1=CC(=C(C=C1CC2=NC=CC3=CC(=C(C=C32)O)OS(=O)(=O)O)O)O |
Isomerische SMILES |
CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O.C1=CC(=C(C=C1CC2=NC=CC3=CC(=C(C=C32)O)OS(=O)(=O)O)O)O |
Kanonische SMILES |
CNCC(C(C(C(CO)O)O)O)O.C1=CC(=C(C=C1CC2=NC=CC3=CC(=C(C=C32)O)OS(=O)(=O)O)O)O |
Synonyme |
meglumine papaveroline 6'-sulfonate papaveroline 6'-sulphonic acid N-methylglucamine salt UTEN |
Herkunft des Produkts |
United States |
Vergleich Mit ähnlichen Verbindungen
Comparative Analysis with Sulfonate Analogues
Coordination Chemistry and Metal Binding
The sulfonate group in MP6S plays a critical role in metal coordination, influencing its stability and interaction with biological systems. Evidence from crystallographic studies reveals that sulfonate groups exhibit variable binding affinities for alkali and alkaline earth metals:
- Lithium (Li⁺): M–O(sulfonate) distance = 1.94 Å
- Sodium (Na⁺): M–O(sulfonate) distance = 2.21 Å
- Calcium (Ca²⁺): M–O(sulfonate) distance = 2.33 Å
In contrast, fluorinated sulfonates like perfluorobutane sulfonate (PFBS) lack such pronounced metal-binding capabilities due to their fully fluorinated alkyl chains, which sterically hinder coordination .
Table 1: Metal Coordination Properties
| Compound | Li⁺ Binding (Å) | Na⁺ Binding (Å) | Ca²⁺ Binding (Å) |
|---|---|---|---|
| MP6S | 1.94 | 2.21 | 2.33 |
| PFBS | N/A | N/A | N/A |
| 6:2 Fluorotelomer sulfonate | N/A | N/A | N/A |
Toxicokinetics and Excretion Pathways
MP6S is hypothesized to exhibit favorable pharmacokinetics due to meglumine’s solubility-enhancing effects. However, fluorinated sulfonates like PFBS and 6:2 fluorotelomer sulfonate (6:2 FTSA) demonstrate distinct toxicokinetic profiles:
- PFBS: Rapid renal excretion in monkeys (half-life = ~24 hours) but prolonged retention in rats (half-life = ~1 month) due to species-specific differences in organic anion transporters .
- 6:2 FTSA: Exhibits hepatotoxicity in avian models, likely due to bioaccumulation in liver tissues .
MP6S, by contrast, is expected to undergo hepatic metabolism followed by renal excretion, though empirical data remains scarce. The sulfonate group’s polarity may reduce tissue accumulation compared to lipophilic papaverine derivatives.
Table 2: Toxicokinetic Comparison
| Compound | Half-Life (Monkey) | Excretion Route | Key Toxicity Concerns |
|---|---|---|---|
| MP6S | Unknown | Renal (predicted) | Low (theoretical) |
| PFBS | 24 hours | Renal | Thyroid disruption |
| 6:2 FTSA | N/A | Hepatic | Hepatotoxicity |
Functional and Structural Divergences
While MP6S and fluorinated sulfonates share a sulfonate moiety, their pharmacological profiles diverge significantly:
- MP6S: Designed for therapeutic vasodilation; sulfonate enhances solubility without compromising target engagement (phosphodiesterase inhibition).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
